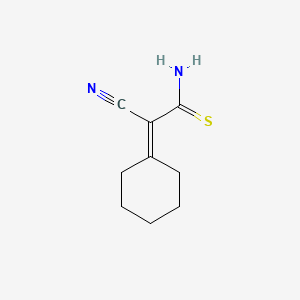

2-Cyano-2-cyclohexylideneethanethioamide

Description

Contextual Significance within the Landscape of Thiocarboxamide Chemistry

Thiocarboxamides, or thioamides, are a class of organosulfur compounds that are sulfur analogues of amides. The replacement of the oxygen atom with a sulfur atom imparts distinct chemical properties, including increased nucleophilicity of the sulfur atom and altered reactivity of the adjacent carbonyl carbon. These characteristics make thioamides valuable intermediates in the synthesis of sulfur-containing heterocycles.

2-Cyano-2-cyclohexylideneethanethioamide, as an α,β-unsaturated thioamide, is particularly significant. The conjugated system enhances the reactivity of the molecule, making it susceptible to both nucleophilic addition at the β-carbon and reactions involving the thioamide functionality. This dual reactivity is a cornerstone of its synthetic utility, enabling chemists to construct complex molecular architectures in a controlled manner. A key reaction involving similar cyanothioacetamide precursors is the Gewald synthesis of 2-aminothiophenes, a highly versatile and widely used multicomponent reaction. nih.govwikipedia.org

Historical Development and Evolution of Related Cyano-Substituted Thioamide Research

The study of cyano-substituted thioamides is intrinsically linked to the broader history of thioamide and cyanoacetamide chemistry. Early investigations into the reactivity of active methylene (B1212753) compounds, such as malononitrile (B47326) and cyanoacetamide, laid the groundwork for the synthesis of a vast array of functionalized organic molecules.

The development of synthetic methods for thioamides, often through the thionation of the corresponding amides, opened up new avenues for the preparation of sulfur-containing compounds. The subsequent exploration of α,β-unsaturated systems bearing both cyano and thioamide groups, such as this compound, represented a logical progression in the field. Researchers recognized the potential of these compounds as versatile synthons for building complex heterocyclic systems, driven by the quest for novel compounds with potential applications in medicinal chemistry and materials science. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its conceptual origins can be traced to the foundational work on the Knoevenagel condensation and the subsequent development of multicomponent reactions like the Gewald synthesis. nih.gov

Compound Properties

| Property | Value |

| Molecular Formula | C₉H₁₂N₂S |

| Molecular Weight | 180.27 g/mol |

| CAS Number | 129224-53-9 |

| Appearance | Solid (form not specified) |

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-cyclohexylideneethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPSRIGCBBYTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=S)N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354205 | |

| Record name | Ethanethioamide, 2-cyano-2-cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129224-53-9 | |

| Record name | Ethanethioamide, 2-cyano-2-cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 2 Cyclohexylideneethanethioamide and Analogues

Established Synthetic Pathways for 2-Cyano-2-cyclohexylideneethanethioamide

Condensation Reactions with Cyanothioacetamide Precursors

A primary and direct route to this compound involves the Knoevenagel condensation of cyclohexanone (B45756) with cyanothioacetamide. This reaction is a cornerstone in the synthesis of α,β-unsaturated nitriles and their derivatives. The mechanism initiates with the deprotonation of the active methylene (B1212753) group of cyanothioacetamide by a base, forming a nucleophilic carbanion. This is followed by a nucleophilic attack on the carbonyl carbon of cyclohexanone, leading to an intermediate which subsequently undergoes dehydration to yield the final product.

The Gewald reaction, a multicomponent reaction, also provides a pathway to related heterocyclic compounds, starting from a ketone like cyclohexanone, an activated nitrile such as cyanothioacetamide, and elemental sulfur in the presence of a base. While this reaction typically leads to the formation of 2-aminothiophenes, the initial condensation step is analogous to the Knoevenagel condensation and underscores the reactivity of these precursors. However, the direct synthesis of this compound via the Gewald reaction can be low-yielding, with one study reporting less than a 20% yield when reacting cyclohexanone with cyanoacetamides under Gewald conditions. nih.gov

A 2024 study on the multicomponent synthesis of 2-thionicotinonitrile derivatives described a reaction involving cyanothioacetamide and cyclohexanone. researchgate.net This highlights the utility of these starting materials in forming complex heterocyclic systems.

| Reactants | Reaction Type | Product Type | Reference |

| Cyclohexanone, Cyanothioacetamide | Knoevenagel Condensation | α,β-Unsaturated Thioamide | General Knowledge |

| Cyclohexanone, Cyanothioacetamide, Sulfur, Base | Gewald Reaction | 2-Aminothiophene derivative | nih.gov |

| Cyclohexanone, Cyanothioacetamide, other components | Multicomponent Reaction | 2-Thionicotinonitrile derivative | researchgate.net |

Synthetic Routes from Cyclohexanone Derivatives

An alternative and often more controlled approach to obtaining this compound involves a two-step process. The first step is the synthesis of the corresponding amide, 2-cyclohexylidene-2-cyanoacetamide, from cyclohexanone. A patented process details the condensation of cyclohexanone with cyanoacetamide in toluene, using ammonium (B1175870) acetate (B1210297) and acetic acid as catalysts, under reflux conditions with azeotropic removal of water. google.com

The subsequent step is the thionation of the resulting amide to the desired thioamide. This transformation is commonly achieved using thionating agents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) or phosphorus pentasulfide (P4S10). mdpi.comorganic-chemistry.org These reagents are effective for the conversion of a carbonyl group to a thiocarbonyl group. The reaction with Lawesson's reagent is generally considered milder and more convenient than with P4S10. organic-chemistry.org

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1. Condensation | Cyclohexanone, Cyanoacetamide | Toluene, Ammonium acetate, Acetic acid, Reflux | 2-Cyclohexylidene-2-cyanoacetamide | google.com |

| 2. Thionation | 2-Cyclohexylidene-2-cyanoacetamide | Lawesson's reagent or P4S10 | This compound | mdpi.comorganic-chemistry.org |

Modern Approaches in the Synthesis of Related Thioamide Derivatives

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to Knoevenagel condensations and the synthesis of thioamides.

The microwave-assisted Knoevenagel condensation of various aldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) has been shown to proceed rapidly and in high yields, often under solvent-free conditions. mdpi.comresearchgate.net For instance, the reaction of aromatic aldehydes with ethyl cyanoacetate in the presence of ammonium acetate under microwave irradiation was completed in 20-60 seconds with excellent yields. researchgate.net Similar conditions could be extrapolated for the reaction of cyclohexanone with cyanothioacetamide.

Furthermore, microwave irradiation has been effectively used in the thionation of amides to thioamides using Lawesson's reagent. tandfonline.com This approach often circumvents the need for dry solvents and an excess of the thionating agent. tandfonline.com The synthesis of α,β-unsaturated benzimidazole (B57391) derivatives has also been achieved through a microwave-assisted approach, demonstrating the broad applicability of this technique for similar conjugated systems. researchgate.net

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Knoevenagel Condensation | Aromatic aldehydes, Ethyl cyanoacetate | Microwave, Solvent-free, NH4OAc | Rapid (20-60s), High yields | researchgate.net |

| Thionation | Amides | Microwave, Lawesson's reagent | Solvent-free, Reduced reagent | tandfonline.com |

| Knoevenagel-Doebner Condensation | p-Hydroxybenzaldehydes, Malonic acid | Microwave | Efficient, Reproducible, High yields | frontiersin.org |

Catalytic Methodologies in Thiocarboxamide Formation

Recent advancements in catalysis have provided more efficient and environmentally friendly methods for the synthesis of thioamides. While traditional methods often rely on stoichiometric amounts of thionating agents, catalytic approaches aim to reduce waste and improve reaction efficiency.

The use of Al2O3-supported P4S10 has been reported as a simple and effective method for the thionation of amides. The reaction is typically performed in anhydrous dioxane at reflux, with yields comparable or superior to those obtained with Lawesson's reagent. A key advantage of this method is the ease of removal of reagent-derived byproducts through a simple hydrolytic workup. researchgate.net

Transition-metal-free approaches for the synthesis and modification of thioamides have also gained traction. For instance, a general method for the direct transamidation of thioamides has been developed, which proceeds under mild, ambient conditions. nih.gov While not a direct synthesis of the target molecule, this demonstrates the ongoing development of catalytic and selective transformations of the thioamide functional group.

| Method | Catalyst/Reagent | Substrate | Key Features | Reference |

| Thionation | Al2O3-supported P4S10 | Amides | Inexpensive reagents, Simple workup | researchgate.net |

| Transamidation | None (Base-mediated) | Thioamides | Transition-metal-free, Mild conditions | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Cyano 2 Cyclohexylideneethanethioamide

Cycloaddition Reactions

Cycloaddition reactions represent a significant class of transformations for 2-Cyano-2-cyclohexylideneethanethioamide, enabling the construction of various ring systems. These reactions involve the concerted or stepwise formation of two new sigma bonds to form a cyclic product.

The reaction of thioamides with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for synthesizing heterocyclic compounds. mdpi.com The electron-rich thioamide moiety in this compound readily acts as a binucleophile, attacking the electrophilic triple bond of DMAD. mdpi.comnih.gov This reactivity leads to the formation of various cyclic adducts, including thiazolidinone and thiopyran derivatives. The reaction pathway is often influenced by reaction conditions and the specific substitution pattern of the reactants. nih.gov

The condensation of thioamides with acetylenic esters like DMAD can yield ylidene derivatives of thiazolidin-4-ones. nih.gov The proposed mechanism involves an initial Michael-type addition of the sulfur atom from the thioamide group to the electrophilic triple bond of DMAD. This addition creates a zwitterionic or vinyl anion intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the nitrogen atom onto one of the ester carbonyl groups of the DMAD moiety. This ring-closure step, followed by the elimination of a molecule of methanol, results in the formation of a stable five-membered thiazolidinone ring system. nih.gov

The general pathway can be summarized as:

Michael Addition: The nucleophilic sulfur of the thioamide adds to one of the sp-hybridized carbons of DMAD.

Intramolecular Cyclization: The thioamide nitrogen attacks an ester carbonyl carbon.

Elimination: A molecule of alcohol (e.g., methanol) is eliminated to form the final thiazolidin-4-one derivative.

| Reactant 1 | Reactant 2 | Product Type | Key Mechanistic Steps | Ref. |

| Thioamide | Dimethyl Acetylenedicarboxylate (DMAD) | Thiazolidin-4-one derivative | Michael Addition, Intramolecular Cyclization, Elimination | nih.gov |

| Primary Amine, Carbon Disulfide, DMAD | - | Rhodanine derivative (Thiazolidinone) | Multicomponent reaction involving similar cyclization principles | nih.gov |

In addition to five-membered rings, the reaction between α,β-unsaturated thioamides and activated alkynes can also lead to the formation of six-membered thiopyran derivatives. The regioselectivity of this [4+2] cycloaddition (Diels-Alder type) or Michael-initiated ring closure is governed by the electronic and steric properties of the reactants.

For this compound, the conjugated system can act as a four-atom component. The initial nucleophilic attack by the sulfur atom on the alkyne determines the initial regiochemistry. The subsequent cyclization step can then proceed to form the thiopyran ring. The stereochemistry of the final product, particularly the configuration of newly formed stereocenters, is established during the ring-forming steps. In related systems, such as the reaction of 2-(thiazolidin-2-ylidene)malononitrile with sodium hydrosulfide, the formation of the resulting thioamide proceeds in a regioselective manner, yielding the E-isomer, as confirmed by X-ray diffraction analysis. mdpi.com This inherent stereochemical preference in the starting material can influence the stereochemical outcome of subsequent cycloaddition reactions.

The cyano group, while often considered relatively unreactive in cycloadditions, can participate in pericyclic reactions under specific conditions, typically involving high temperatures. nih.govnih.govmit.edu Formal [2+2+2] cycloaddition strategies have been developed where an unactivated nitrile functions as a 2π component, acting as either a dienophile in a Diels-Alder reaction or an enophile in an ene reaction. nih.govmit.edu

In a potential cascade mechanism involving this compound, a thermal process could initiate an intramolecular reaction sequence. For instance, if the molecule were suitably functionalized with an alkyne-containing side chain, a cascade could be initiated by a propargylic ene reaction, followed by an intramolecular Diels-Alder reaction where the cyano group serves as the dienophile to form a polycyclic pyridine (B92270) derivative after tautomerization. nih.govmit.edu An alternative pathway in such a system could begin with an intramolecular ene reaction where the cyano group itself acts as the enophile, a rare but documented transformation. nih.gov

| Cascade Type | Initial Step | Cyano Group Role | Final Product Type | Ref. |

| Formal [2+2+2] Cycloaddition | Propargylic Ene Reaction | Dienophile (in subsequent Diels-Alder) | Polycyclic Pyridine | nih.govmit.edu |

| Formal [2+2+2] Cycloaddition | Intramolecular Cyano Ene Reaction | Enophile | Polycyclic Pyridine | nih.gov |

The carbon-carbon double bond in this compound, activated by both the cyano and thioamide groups, is a prime candidate for [2+3] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This type of reaction involves the addition of a 1,3-dipole to the double bond (the dipolarophile) to form a five-membered heterocyclic ring.

A wide variety of 1,3-dipoles can be employed, leading to a diverse range of heterocyclic products.

With Azides: Reaction with organic azides would yield triazoline rings, which may be stable or undergo rearrangement or nitrogen extrusion.

With Nitrile Oxides: This would lead to the formation of isoxazoline (B3343090) derivatives.

With Diazoalkanes: Reaction with diazoalkanes would produce pyrazoline derivatives.

The regioselectivity of the addition is controlled by the frontier molecular orbitals (HOMO-LUMO) of the 1,3-dipole and the dipolarophile. The electron-withdrawing nature of the cyano group and the electronic character of the thioamide moiety will dictate the orientation of the dipole as it adds across the double bond.

Reactivity with Acetylenic Compounds (e.g., Dimethyl Acetylene Dicarboxylate)

Heterocyclization Reactions

Beyond cycloadditions, this compound is a precursor for various heterocyclization reactions, typically involving the thioamide functionality. The thioamide group contains both a nucleophilic sulfur and a nucleophilic nitrogen (after tautomerization to a thiol-imine form), allowing it to react with bifunctional electrophiles to form new heterocyclic rings.

A prominent example is the Hantzsch thiazole (B1198619) synthesis-type reaction. Treatment of the thioamide with α-halocarbonyl compounds (e.g., α-bromo ketones, esters, or amides) leads to the formation of substituted thiazole rings. The mechanism involves an initial S-alkylation of the thioamide by the α-halocarbonyl compound to form a thioimonium salt intermediate. This is followed by intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring. This method has been used to prepare 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles from a related thioamide precursor. mdpi.com

| Reagent | Product Type | Key Mechanistic Steps | Ref. |

| α-Bromocarbonyl Compounds | Substituted Thiazoles | S-alkylation, Intramolecular Cyclization, Dehydration | mdpi.com |

| Chloroacetyl Chloride | Thiazolidinone Derivatives | S-alkylation, Intramolecular Cyclization | researchgate.net |

| Aryl Diazonium Salts | Arylazo Derivatives | Electrophilic substitution at the active methylene (B1212753) carbon | researchgate.net |

This reactivity allows for the fusion of a thiazole ring onto the core structure, providing a pathway to complex polyheterocyclic systems with potential applications in medicinal chemistry and materials science.

Mannich-Type Reactions and Formation of Spiro-Conjugated Pyrimido-1,3,5-thiadiazines

While direct studies on this compound are not available, the general reactivity of thioamides and related compounds in Mannich reactions suggests potential pathways. The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. In this context, the thioamide nitrogen could potentially act as a nucleophile.

A plausible, though unconfirmed, pathway could involve the reaction of this compound with formaldehyde and a primary amine. This could lead to aminomethylation at the nitrogen atom of the thioamide group. Subsequent cyclization reactions are a known route for the synthesis of various heterocyclic systems. For instance, multicomponent cyclization of 6-polyfluoroalkyl-2-thiouracils with formaldehyde and amines is a known method for producing pyrimido[2,1-b] nih.govosi.lvmasterorganicchemistry.comthiadiazine derivatives. osi.lv Similarly, aminomethylation of pyridopyrimidinethione is used to obtain pyrido[2′,3′:4,5]pyrimido[2,1-b] nih.govosi.lvmasterorganicchemistry.comthiadiazinones. researchgate.net

The formation of spiro-conjugated systems would likely require a bifunctional reagent or a subsequent intramolecular reaction that involves the cyclohexylidene ring. However, without experimental data on this compound, this remains speculative.

Synthesis of Complex Nitrogen and Sulfur Heterocycles

The structure of this compound makes it a versatile precursor for the synthesis of various nitrogen and sulfur-containing heterocycles. nih.gov The combination of a thioamide and a cyano group on a conjugated backbone provides multiple reactive sites for cyclization and annulation reactions.

Nitrogen and sulfur heterocycles are significant in medicinal chemistry and materials science. openmedicinalchemistryjournal.com The synthesis of such compounds often involves the cyclization of functionalized precursors. For example, the reactions of 2-quinolinesulfenyl halides with alkenes lead to the formation of condensed sulfur–nitrogen heterocyclic compounds. mdpi.com While the specific pathways for this compound are not detailed in the literature, its structural motifs are common in the synthesis of heterocycles like thiazoles, thiadiazines, and pyrimidines. nih.gov

Intramolecular Cyclization Pathways and Intermediate Characterization

Intramolecular cyclization is a feasible reaction pathway for this compound, given the proximity of its reactive functional groups. The cyano group and the thioamide moiety can participate in cyclization reactions under various conditions. For instance, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines is a known method for synthesizing thiadiazine 1-oxides. nih.gov This proceeds through the hydrolysis of the cyano group to form an N-urea sulfoximine (B86345) intermediate, which then undergoes cyclocondensation.

In a similar vein, base-catalyzed intramolecular cyclization of compounds containing cyano and carbonyl groups can lead to the formation of imidazole (B134444) and oxazole (B20620) derivatives. researchgate.net For this compound, cyclization could potentially be induced by the interaction between the cyano group and the sulfur or nitrogen atom of the thioamide, or it could involve the cyclohexylidene ring. The characterization of any intermediates in such reactions would be crucial for elucidating the precise mechanism and would typically involve spectroscopic techniques like NMR and X-ray crystallography. nih.gov Studies on other cyano-containing compounds have demonstrated the formation of cyanopyran or pentacyclic β-ketonitrile derivatives through regioselective cyclization under acidic or basic conditions, respectively. mdpi.com

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the carbon-carbon double bond in this compound, which is conjugated to both the cyano and thioamide groups, makes it susceptible to nucleophilic addition. The electron-withdrawing nature of these groups polarizes the double bond, activating it for attack by nucleophiles.

Nucleophilic addition to α,β-unsaturated systems, known as Michael addition, is a fundamental reaction in organic chemistry. A wide range of nucleophiles, including carbanions, amines, and thiols, could potentially add to the β-carbon of the cyclohexylideneethanethioamide skeleton.

Furthermore, the cyano group itself can undergo nucleophilic addition. For example, the addition of carbon nucleophiles to the C≡N triple bond is a known transformation. youtube.comkhanacademy.org The thioamide group also presents sites for nucleophilic attack, primarily at the thiocarbonyl carbon.

Nucleophilic substitution reactions could occur if a suitable leaving group is present on the cyclohexylidene ring, though the parent compound does not possess one. However, reactions that proceed via an addition-elimination mechanism at the double bond are conceivable. The reaction of halogenoalkanes with cyanide ions is a classic example of nucleophilic substitution, though not directly applicable here, it illustrates the reactivity of the cyanide moiety. chemguide.co.uk

Other Significant Chemical Transformations and Reaction Scope

Beyond the specific reaction classes mentioned, this compound could likely participate in a variety of other chemical transformations. The presence of multiple functional groups allows for a broad reaction scope.

For instance, cycloaddition reactions are a possibility. The conjugated system could act as a dienophile in Diels-Alder reactions. Similar α,β-unsaturated cyano compounds are known to participate in [2+3] and [2+4] cycloaddition reactions, leading to the formation of complex heterocyclic systems.

The thioamide and cyano groups can also be hydrolyzed under acidic or basic conditions to the corresponding amide/carboxylic acid and carboxylic acid/amide, respectively. Oxidation or reduction of the thioamide group could also lead to a range of different products. The versatility of related 2-cyanoacrylamide derivatives has been demonstrated in their use as inhibitors of various enzymes, highlighting the potential for diverse chemical modifications. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Diffraction Analysis

X-ray diffraction stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions.

While the specific single-crystal X-ray structure of 2-Cyano-2-cyclohexylideneethanethioamide is not widely reported in publicly accessible databases, analysis of closely related structures provides a robust model for its expected crystallographic features. For instance, the crystal structures of 2-cyano-N'-(cyclohexylidene)acetohydrazide and 2-cyano-N-cyclohexylacetamide offer significant insight. nih.govresearchgate.net

In these analogous compounds, the cyclohexane (B81311) ring consistently adopts a stable chair conformation. nih.govresearchgate.net This conformation minimizes steric strain and is the most energetically favorable arrangement for six-membered aliphatic rings. It is therefore highly probable that the cyclohexylidene ring in the title compound also assumes a chair conformation. The determination of the crystal system, space group, and unit cell parameters are critical first steps in structural analysis.

Below is a table of crystallographic data for a related cyclohexylidene derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystal Data for a Related Cyclohexylidene Compound (2-cyano-N'-(cyclohexylidene)acetohydrazide) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₃N₃O |

| Formula Weight (Mr) | 179.22 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.8420 (2) |

| b (Å) | 9.7407 (7) |

| c (Å) | 10.7071 (8) |

| α (°) | 73.917 (9) |

| β (°) | 82.819 (10) |

| γ (°) | 75.980 (9) |

| Volume (V) (ų) | 469.87 (5) |

| Z | 2 |

In the crystal structure of the related compound 2-cyano-N'-(cyclohexylidene)acetohydrazide, molecules form inversion dimers through pairs of strong N—H⋯O hydrogen bonds. nih.gov This primary interaction is further supported by weaker C—H⋯O interactions, creating a robust, interconnected network. Similarly, 2-cyano-N-cyclohexylacetamide exhibits intermolecular N-H⋯O and C-H⋯N hydrogen bonds. researchgate.net

Based on these analogs, this compound is expected to form similar supramolecular motifs. The N—H protons of the thioamide group are likely to form strong hydrogen bonds with the sulfur atom of a neighboring molecule (N—H⋯S) or the nitrogen atom of the cyano group (N—H⋯N). Additionally, C-H···S and C-H···N interactions involving the hydrogens of the cyclohexane ring would contribute to the stability of the crystal lattice. Due to the absence of aromatic rings, significant π-π stacking interactions are not anticipated.

Table 2: Expected Hydrogen Bond Geometries Based on Analogous Structures nih.govresearchgate.net

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···S | ~0.86 | ~2.4 - 2.8 | ~3.2 - 3.6 | ~150 - 170 |

| N—H···N(cyano) | ~0.86 | ~2.2 - 2.6 | ~3.0 - 3.4 | ~160 - 175 |

| C—H···S | ~0.97 | ~2.7 - 3.0 | ~3.6 - 3.9 | ~140 - 160 |

| C—H···N(cyano) | ~0.97 | ~2.5 - 2.8 | ~3.4 - 3.7 | ~150 - 170 |

Note: Data are predictive and based on typical bond lengths and angles observed in related structures containing thioamide and cyano functionalities.

Advanced Spectroscopic Techniques

Spectroscopic methods provide complementary information regarding the molecule's connectivity, functional groups, and electronic environment.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons. The two protons of the thioamide (-NH₂) are expected to appear as a broad singlet in the downfield region (typically δ 7.5-9.5 ppm), with the exact shift depending on concentration and solvent. The protons on the cyclohexylidene ring would appear in the aliphatic region. The two allylic protons (adjacent to the C=C double bond) would be deshielded relative to the other ring protons and are expected to resonate around δ 2.5-2.8 ppm. The remaining eight protons of the cyclohexane ring would likely appear as a complex multiplet between δ 1.5-1.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the thioamide group (C=S) is expected to be significantly downfield, typically in the δ 190-210 ppm range. The cyano carbon (C≡N) would appear around δ 115-120 ppm. The two sp² hybridized carbons of the exocyclic double bond would have distinct chemical shifts, with the quaternary carbon attached to the cyano and thioamide groups appearing around δ 110-120 ppm and the cyclohexylidene carbon appearing further downfield around δ 150-160 ppm. The sp³ carbons of the cyclohexane ring would resonate in the upfield region of δ 25-40 ppm.

DEPT-135 Spectroscopy: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be instrumental in confirming carbon signal assignments. In this experiment, quaternary carbons (C) and C=S carbons are absent. Methylene (B1212753) (CH₂) carbons appear as negative signals (pointing down), while methine (CH) and methyl (CH₃) carbons appear as positive signals (pointing up). For this compound, the DEPT-135 spectrum would show the five CH₂ carbons of the cyclohexane ring as negative peaks, confirming their assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CSNH ₂ | 7.5 - 9.5 (broad s) | C =S | 190 - 210 |

| Cyclohexylidene C H₂ (allylic) | 2.5 - 2.8 (m) | C =C (cyclohexylidene) | 150 - 160 |

| Cyclohexylidene C H₂ (aliphatic) | 1.5 - 1.9 (m) | C ≡N | 115 - 120 |

| C =C (quaternary) | 110 - 120 | ||

| Cyclohexylidene C H₂ | 25 - 40 |

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by several key absorption bands. The sharp, intense absorption band for the cyano group (C≡N) stretch is expected in the 2210-2240 cm⁻¹ region. The thioamide group gives rise to several characteristic bands due to the coupling of N-H, C-N, and C=S vibrations. The N-H stretching vibrations of the primary thioamide would appear as two bands in the 3100-3400 cm⁻¹ region. The C=C stretching vibration of the cyclohexylidene group would be observed around 1640-1660 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane ring would appear just below 3000 cm⁻¹.

Table 4: Characteristic FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100 - 3400 | N-H stretch (thioamide) | Medium-Strong |

| 2850 - 2960 | C-H stretch (aliphatic) | Strong |

| 2210 - 2240 | C≡N stretch (cyano) | Strong, Sharp |

| 1640 - 1660 | C=C stretch | Medium |

| 1600 - 1640 | N-H bend (Thioamide I) | Strong |

| 1395 - 1430 | C-N stretch (Thioamide II) | Strong |

| 800 - 1100 | C=S stretch (Thioamide IV) | Medium-Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of a conjugated system involving the C=C double bond, the cyano group, and the thioamide group. This extended conjugation is expected to result in absorptions in the UV region.

Two primary types of electronic transitions are anticipated:

π → π* transitions: These higher-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Given the conjugated system, these transitions are expected to produce strong absorption bands, likely in the 250-350 nm range.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the lone pairs on the sulfur atom of the thioamide group) to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths, potentially above 350 nm.

The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity, with polar solvents often causing shifts in the absorption bands.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula, which is an essential step in structural elucidation. This technique would be instrumental in confirming the atomic makeup of this compound.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₂N₂S |

| Calculated Monoisotopic Mass | 180.0721 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion [M+H]⁺ | Data not available |

| Mass Accuracy (ppm) | Data not available |

This table is presented for illustrative purposes to demonstrate the type of data that would be generated from an HRMS analysis. The values are theoretical, as no experimental data has been found.

Photophysical Characteristics: Fluorescence Properties, Solvatochromism, and Stokes Shift

The study of a compound's photophysical characteristics provides insight into its behavior upon interaction with light. These properties are crucial for applications in materials science, sensing, and biological imaging.

Fluorescence Properties: An analysis of the fluorescence properties of this compound would involve determining its ability to absorb light at a specific wavelength (excitation) and subsequently emit light at a longer wavelength (emission). Key parameters such as the fluorescence quantum yield, which measures the efficiency of the fluorescence process, and the fluorescence lifetime, which is the average time the molecule spends in the excited state, would be determined.

Solvatochromism: Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Investigating the solvatochromic behavior of this compound would involve measuring its absorption and emission spectra in a range of solvents with varying polarities. This analysis would provide information about the changes in the electronic distribution of the molecule in its ground and excited states and its interactions with solvent molecules.

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the position of the band maxima of the absorption and emission spectra. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratios. The determination of the Stokes shift in different solvents would be a key component of the photophysical characterization.

Table 2: Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Hexane | 1.88 | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available | Data not available |

| Acetone | 20.7 | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available | Data not available |

| Methanol | 32.7 | Data not available | Data not available | Data not available | Data not available |

This table is a template to illustrate how the photophysical data for this compound would be presented. No experimental data is currently available to populate this table.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. rsc.org It is routinely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

Prediction and Optimization of Molecular Structures and Electronic Properties

No specific studies employing DFT to predict or optimize the molecular structure and electronic properties (such as HOMO-LUMO energy gaps, dipole moments, or electrostatic potential maps) of 2-Cyano-2-cyclohexylideneethanethioamide were found.

Computational Analysis of Reaction Mechanisms and Transition State Energetics

While the compound is known to participate in reactions, there are no published DFT analyses detailing the mechanisms, identifying transition states, or calculating the activation energies for its specific chemical transformations. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding chemical reactivity. nih.gov These methods can determine various reactivity descriptors that help predict how a molecule will behave in a chemical reaction. No specific quantum chemical studies focused on the electronic structure or reactivity prediction for this compound have been identified.

Molecular Modeling and Simulation Approaches to Understand Conformation and Dynamics

Molecular modeling and dynamics simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. Such studies would provide insight into the flexibility of the cyclohexylidene ring and the orientation of the ethanethioamide group. However, no research applying these simulation approaches to this compound could be located.

Role As a Versatile Chemical Building Block

Precursor for the Construction of Diverse Heterocyclic Systems

The inherent reactivity of the cyanothioamide moiety, combined with the stereochemical influence of the cyclohexylidene ring, makes 2-Cyano-2-cyclohexylideneethanethioamide an ideal starting material for various cyclization and condensation reactions.

Synthesis of Thiazolidinones with Tunable Photophysical Properties

Recent research has demonstrated the successful synthesis of novel thiazolidinone derivatives through the reaction of this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction proceeds through a series of addition and cyclocondensation steps to yield 4-oxothiazolidin-5-ylidene compounds. The structure of the resulting thiazolidinones incorporates the cyclohexylidene moiety, contributing to their unique properties.

The reaction of various cycloalkylidenethioamides, including the cyclohexylidene derivative, with DMAD has been systematically studied, yielding a family of related thiazolidinones. These compounds have been characterized by their distinct photophysical behaviors, which are influenced by the nature of the cycloalkylidene ring.

Formation of Pyrimido-1,3,5-thiadiazines and Spiro-Conjugated Architectures

This compound has been shown to undergo a Mannich-type reaction with primary amines and an excess of formaldehyde (B43269) under mild conditions. This multicomponent reaction leads to the formation of pyrimido-1,3,5-thiadiazine derivatives. A notable outcome of using the cyclohexylidene-containing precursor is the generation of spiro-conjugated pyrimido-1,3,5-thiadiazines. researchgate.net The cyclohexyl ring is directly incorporated into the final structure as a spiro-fused component, creating a rigid and three-dimensionally complex molecular architecture. This highlights the utility of the starting thioamide in constructing intricate heterocyclic systems in a single, efficient step.

Directed Synthesis of Thiopyrans

Utility in the Synthesis of Pyridine (B92270) and Quinoline (B57606) Derivatives

The synthesis of pyridine and quinoline rings often involves cyclocondensation reactions where a dicarbonyl compound or its equivalent reacts with an amine-containing substrate. Although the cyanothioamide group in this compound offers potential reaction pathways, such as Thorpe-Ziegler type reactions for pyridine synthesis or Friedländer annulation for quinolines, its specific application for these transformations has not been widely reported. The established synthetic routes for these heterocycles typically employ different classes of precursors. Therefore, the direct utility of this compound as a primary building block for pyridine and quinoline derivatives remains an area for future exploration.

Contributions to Advanced Materials and Functional Molecules

The heterocyclic derivatives synthesized from this compound often exhibit valuable properties, positioning them as candidates for advanced materials and functional molecules.

Development of Fluorescent Organic Compounds

The thiazolidinone derivatives synthesized from this compound display notable fluorescent properties. In solution, these compounds exhibit weak green fluorescence with emission maxima observed between 474 and 550 nm. A key characteristic is their large Stokes shift, reaching up to 170 nm, which is advantageous in fluorescence-based applications as it minimizes self-quenching.

Furthermore, these materials show positive solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. For instance, one derivative demonstrated a red shift of its emission maximum by 50 nm when the solvent was changed to the polar, protic ethanol. A significant finding is the enhancement of emission intensity in the solid state, with quantum yields (QY) reaching up to 9.3%. This solid-state fluorescence is a highly desirable property for applications in organic light-emitting diodes (OLEDs) and sensors.

The photophysical properties of these thiazolidinones are summarized in the tables below.

Table 1: Photophysical Properties of Thiazolidinones in Solution

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Thiazolidinone from Cyclopentylidene | Dichloromethane | 388 | 548 | 160 |

| Thiazolidinone from Cyclohexylidene | Dichloromethane | 390 | 550 | 160 |

| Thiazolidinone from Cycloheptylidene | Dichloromethane | 388 | 548 | 160 |

Table 2: Photophysical Properties of Thiazolidinones in Solid State

| Compound | Emission λmax (nm) | Quantum Yield (QY) % |

|---|---|---|

| Thiazolidinone from Cyclopentylidene | 534 | 1.0 |

| Thiazolidinone from Cyclohexylidene | 562 | 9.3 |

| Thiazolidinone from Cycloheptylidene | 551 | 2.5 |

| Thiazolidinone from Cyclooctylidene | 542 | 1.9 |

Potential Applications in Organic Electronic Materials (e.g., Thin Film Transistors)

The advancement of organic electronics, including devices like organic thin-film transistors (OTFTs), relies heavily on the development of novel organic semiconductor materials. researchgate.netnih.gov While p-type (hole-transporting) organic semiconductors are well-established, the progress of high-performance n-type (electron-transporting) materials has been more challenging. rsc.org The creation of efficient n-type semiconductors is crucial for manufacturing low-power complementary metal-oxide-semiconductor (CMOS)-like logic circuits. rsc.org

A key strategy in designing n-type organic semiconductors is the incorporation of strong electron-withdrawing groups into a π-conjugated molecular structure. rsc.org The cyano (-C≡N) group is an exemplary electron-withdrawing moiety used for this purpose. Its inclusion in organic molecules can significantly lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net A low-lying LUMO is essential for efficient electron injection and transport, which are characteristic requirements for n-type semiconductor performance. rsc.org

Research has demonstrated that building blocks featuring cyano groups are integral to creating high-performance n-type materials for OTFTs. rsc.org For example, cyano-functionalized (hetero)arenes, such as cyano-functionalized benzothiadiazole and molecules end-capped with dicyanomethylene groups, have been successfully used to develop polymeric semiconductors with suppressed frontier molecular orbitals, leading to promising n-type device performance. rsc.org

In this context, this compound emerges as a molecule of interest. It possesses two key functional groups relevant to the design of organic electronic materials:

The Cyano Group: As a potent electron-withdrawing group, it can help to lower the LUMO energy level of any larger conjugated system it is incorporated into, potentially enabling n-type charge transport. rsc.org

The Thioamide Group: The presence of sulfur is a common feature in many high-performance organic semiconductors, such as polythiophenes. Sulfur's ability to participate in intermolecular interactions can influence molecular packing in the solid state, which is a critical factor for efficient charge transport in thin films. nih.gov

While direct application of this compound in thin-film transistors has not been extensively reported, its molecular structure, combining both cyano and thioamide functionalities, makes it a plausible candidate for investigation as a building block for novel n-type organic semiconductors.

| Compound/Building Block | Functional Group | Role in Organic Electronics | Reference |

|---|---|---|---|

| Cyano-functionalized Benzothiadiazole | Cyano, Benzothiadiazole | Electron-deficient building block for n-type polymers. | rsc.org |

| Dicyanomethylene-capped (Hetero)arenes | Dicyanomethylene | Strong electron-withdrawing end-capping group to lower LUMO levels. | rsc.org |

| Poly(3-hexylthiophene) (P3HT) | Thiophene | Benchmark p-type polymer semiconductor used in transistors and solar cells. | nih.gov |

Strategic Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that incorporates atoms from most or all of the starting materials. nih.gov This approach is valued in synthetic chemistry for its atom economy, time efficiency, and its ability to rapidly generate libraries of structurally diverse molecules. nih.govresearchgate.net

This compound is a highly functionalized molecule that serves as a valuable and strategic intermediate in MCRs for the synthesis of diverse heterocyclic compounds. researchgate.nettubitak.gov.tr Its utility stems from the combination of an activated double bond and the presence of both cyano and thioamide functional groups, which can participate in various cyclization cascades.

The structure can be viewed as a stabilized, pre-formed intermediate of a Knoevenagel condensation between cyclohexanone (B45756) and 2-cyanoethanethioamide. wikipedia.org Using this compound directly in an MCR provides a strategic advantage by bypassing the initial condensation step, thus simplifying the reaction pathway and potentially improving yields.

The reactivity of this compound in MCRs can be harnessed in several ways:

As a Michael Acceptor: The electron-withdrawing cyano group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. In an MCR, a C-, N-, or S-based nucleophile can add to this position in a Michael addition, generating a new intermediate that can undergo subsequent intramolecular cyclization involving the cyano or thioamide group. nih.gov

In Gewald-Type Reactions: The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes. organic-chemistry.orgarkat-usa.org While the reaction typically starts from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, this compound can be considered a key intermediate. wikipedia.orgresearchgate.net Its reaction with elemental sulfur in the presence of a base could directly lead to the formation of a substituted tetrahydrocyclobenzothiophene ring system, a valuable scaffold in medicinal chemistry. researchgate.net

Synthesis of Fused Heterocycles: The compound is an ideal precursor for building fused heterocyclic systems. For example, a three-component reaction with an α-haloketone and a base could proceed via initial S-alkylation of the thioamide followed by an intramolecular cyclization to yield highly substituted thiazole (B1198619) derivatives. mdpi.com Similarly, reactions with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) could lead to the synthesis of fused pyrazole (B372694) or isoxazole (B147169) rings, respectively.

Conclusion and Future Research Directions

Synthesis of Novel Derivatives

The structural framework of 2-Cyano-2-cyclohexylideneethanethioamide offers multiple avenues for the synthesis of novel derivatives with potentially enhanced or unique properties. Future work could systematically explore modifications at three key positions: the thioamide functionality, the cyclohexyl ring, and the cyano group.

Standard thionation methods, such as the use of Lawesson's reagent or phosphorus pentasulfide on the corresponding amide, 2-cyano-2-cyclohexylideneacetamide, provide a reliable route to the parent compound. Building upon this, the synthesis of N-substituted derivatives of the thioamide can be envisioned. This could be achieved by reacting the parent thioamide with a variety of alkylating or arylating agents under basic conditions. The introduction of diverse substituents on the nitrogen atom could significantly influence the molecule's electronic properties, solubility, and reactivity in subsequent transformations.

Furthermore, the cyclohexyl ring presents a scaffold for derivatization. Functionalization of the ring, for instance, through allylic halogenation followed by nucleophilic substitution, could introduce a range of functional groups. Such modifications would not only create a library of novel compounds but also allow for the study of structure-activity relationships in various applications.

Finally, while the cyano group is a key functional handle, its transformation into other functionalities such as amides, carboxylic acids, or tetrazoles could lead to derivatives with entirely different chemical behaviors and potential applications.

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated nitrile system and the thioamide group. While its behavior in known reactions is predictable, there is considerable scope for exploring undiscovered reactivity pathways.

The conjugated system makes the β-carbon of the cyclohexylidene ring susceptible to nucleophilic attack in Michael-type additions. A systematic investigation with a wide array of soft nucleophiles, such as thiolates, amines, and carbanions, could lead to a diverse range of adducts. The stereochemical outcome of these additions, particularly the potential for diastereoselectivity due to the cyclic nature of the starting material, warrants detailed investigation.

The thioamide functionality itself is a rich hub of reactivity. It can act as a nucleophile through the sulfur atom, for instance, in reactions with alkyl halides to form thioimidates. Conversely, the thiocarbonyl group can act as an electrophile. Exploration of its reactions with various organometallic reagents could unveil novel transformation pathways.

Furthermore, the participation of this compound in cycloaddition reactions is an area ripe for exploration. As a dienophile in Diels-Alder reactions, its reactivity with various dienes could provide access to complex polycyclic systems. The presence of both a cyano and a thioamide group offers interesting possibilities for regioselectivity and stereoselectivity in these cycloadditions.

Advancements in Spectroscopic and Computational Characterization

A deeper understanding of the structural and electronic properties of this compound and its future derivatives will be crucial for predicting their reactivity and guiding their applications. Advanced spectroscopic techniques and computational modeling will play a pivotal role in this endeavor.

Comprehensive spectroscopic analysis using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like HSQC and HMBC, will be essential for the unambiguous structural elucidation of new derivatives. Infrared (IR) and Raman spectroscopy will provide valuable information on the vibrational modes of the cyano and thioamide groups, offering insights into their electronic environment. researchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions within the conjugated system. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the molecule's geometry, electronic structure, and reactivity. frontiersin.orgnih.govnih.gov Calculations can be used to determine key parameters such as bond lengths, bond angles, dihedral angles, and molecular orbital energies (HOMO and LUMO). nih.gov This information can help in understanding the molecule's reactivity towards electrophiles and nucleophiles and in predicting the outcomes of chemical reactions. nih.gov Furthermore, computational modeling can be used to simulate spectroscopic data, aiding in the interpretation of experimental results.

| Computational Method | Predicted Molecular Properties |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies (IR and Raman), electronic properties (HOMO-LUMO gap), reaction pathways and transition states. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). |

| Ab initio methods | High-accuracy energy calculations for benchmarking DFT results. |

Extended Applications as a Building Block in Complex Chemical Synthesis

The polyfunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules, particularly heterocyclic compounds. tubitak.gov.tr Its established role as a synthon in multicomponent reactions (MCRs) can be significantly expanded. researchgate.netthieme-connect.com

MCRs involving this compound, a carbonyl compound, and an active methylene (B1212753) compound could lead to the one-pot synthesis of highly substituted pyridines, pyrimidines, and other nitrogen- and sulfur-containing heterocycles. researchgate.netmdpi.com The exploration of novel MCRs with different reaction partners will undoubtedly be a fruitful area of research.

The inherent reactivity of the thioamide and cyano groups can be harnessed in sequential reactions to construct fused heterocyclic systems. For instance, the thioamide can be used to build a thiazole (B1198619) ring, which can then be further functionalized or annulated. The cyano group can participate in cycloaddition reactions or be transformed to initiate further cyclizations. nih.govmit.edu

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Cyano-2-cyclohexylideneethanethioamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) compliant with JIS T 8116 standards, safety goggles (JIS T 8147), and long-sleeved lab coats to minimize skin/eye exposure .

- Ventilation : Work in a fume hood to avoid inhalation risks. If exposure occurs, immediately move to fresh air and seek medical attention .

- Storage : Store in a locked, well-ventilated area in tightly sealed containers to prevent moisture or air degradation .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer :

- Synthetic Routes : Use cyanoacetic acid derivatives and cyclohexylidene precursors under alkaline or acidic conditions. For example, condensation reactions with cyanoacetic acid and cyclohexylidene amines in the presence of condensing agents (e.g., DCC) yield the target compound .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters (temperature, pH) to improve yield (typical range: 60-75%) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm cyclohexylidene and cyano groups. Key peaks:

- H: δ 1.5–2.1 ppm (cyclohexylidene protons)

- C: δ 115–120 ppm (CN group) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 207.25 (calculated for CHNS) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Database Tools : Leverage PubChem’s PISTACHIO and REAXYS databases to predict reaction pathways or stability under varying conditions (e.g., photolysis, hydrolysis) .

- DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., cyano group nucleophilicity) using Gaussian or ORCA software .

Q. What experimental design strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial approach to test variables (e.g., concentration, solvent polarity) influencing cytotoxicity or anti-inflammatory effects .

- Meta-Analysis : Systematically compare data across studies using PRISMA guidelines to identify confounding factors (e.g., assay type, cell line variability) .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory activity) with IC calculations .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

- Controls : Include positive controls (e.g., aspirin for anti-inflammatory studies) and solvent-only blanks .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent stoichiometry) affecting purity during scale-up .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.